molecular formula C18H18N2O3S B274506 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one

6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one

Cat. No. B274506
M. Wt: 342.4 g/mol
InChI Key: IQLNSPJXALFVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer therapy. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice and was subsequently found to have anti-tumor activity in a variety of preclinical models.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is not fully understood. It is known to induce the production of TNF-α, which is a cytokine that plays a critical role in the immune response to cancer. TNF-α has been shown to have anti-tumor activity by inducing apoptosis, inhibiting angiogenesis, and activating immune cells. This compound has also been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines that have anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing the production of TNF-α and activating the STING pathway, this compound has been shown to inhibit angiogenesis, induce apoptosis, and activate immune cells. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. This makes it a promising candidate for further development as a cancer therapy. However, this compound has also been shown to have limitations in terms of its efficacy and toxicity. For example, this compound has been shown to have variable efficacy in different tumor models, and it can cause significant toxicity in some cases.

Future Directions

There are a number of future directions for research on 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another area of interest is the development of biomarkers that can be used to predict which patients are most likely to respond to this compound. Finally, there is interest in developing new analogs of this compound that may have improved efficacy and/or reduced toxicity.

Synthesis Methods

The synthesis of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one involves a multi-step process starting from commercially available 2,3-dimethylquinoxaline. The first step involves the reaction of 2,3-dimethylquinoxaline with paraformaldehyde in the presence of sodium methoxide to form 6,7-dimethylquinoxaline-2,3-dione. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of triethylamine to form this compound, which is the final product.

Scientific Research Applications

6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse models of melanoma, lung cancer, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

6,7-dimethyl-3-[(4-methylphenyl)sulfonylmethyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C18H18N2O3S/c1-11-4-6-14(7-5-11)24(22,23)10-17-18(21)20-16-9-13(3)12(2)8-15(16)19-17/h4-9H,10H2,1-3H3,(H,20,21)

InChI Key

IQLNSPJXALFVHL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C(=C3)C)C)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C(=C3)C)C)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.